(2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate
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Overview
Description
(2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C12H18N2O3. It is a piperidine derivative, characterized by the presence of a cyano group, a methyl group, and a tert-butyl ester group. This compound is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a piperidine derivative with tert-butyl cyanoacetate in the presence of a base, such as sodium hydride, followed by oxidation to introduce the oxo group. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
(2S)-tert-Butyl 3-cyano-2-methyl-4-hydroxypiperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of an oxo group.
(2S)-tert-Butyl 3-cyano-2-methyl-4-aminopiperidine-1-carboxylate: Contains an amino group instead of an oxo group.
Uniqueness
(2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxo group, in particular, allows for diverse chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
tert-butyl (2S)-3-cyano-2-methyl-4-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-8-9(7-13)10(15)5-6-14(8)11(16)17-12(2,3)4/h8-9H,5-6H2,1-4H3/t8-,9?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSFSGRTZMJYGQ-IENPIDJESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)CCN1C(=O)OC(C)(C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(C(=O)CCN1C(=O)OC(C)(C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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